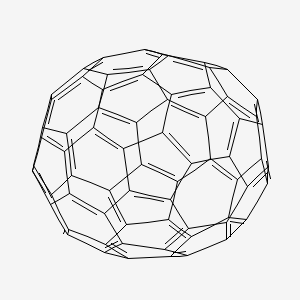
(5,6)-Fullerene-C70;Fullerene C70
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,6)-Fullerene-C70, also known as Fullerene C70, is a carbonaceous material with an ellipsoidal shape. It is a member of the fullerene family, which are molecules composed entirely of carbon, taking the form of a hollow sphere, ellipsoid, or tube. Fullerene C70 is an n-channel organic semiconductor and is known for its strong absorption in the UV region and moderate absorption in the visible region .
Preparation Methods
Fullerene C70 can be synthesized through various methods. One common method involves the heating of graphite under a helium atmosphere, which results in a mixture of fullerenes, including C60 and C70. The product mixture contains soot as well as fullerenes, and is typically analyzed via separation by high-performance liquid chromatography (HPLC), followed by mass spectrometry . Another method involves the use of flash column chromatography and high-pressure liquid chromatography to separate C60 and C70 fullerenes .
Chemical Reactions Analysis
Fullerene C70 undergoes various chemical reactions, including:
Cycloadditions: These reactions involve the addition of electron-rich species to the 6–6 double bonds of fullerenes.
Radical Additions: These reactions involve the addition of radicals to the fullerene structure.
Nucleophilic Additions: These reactions involve the addition of nucleophiles to the fullerene structure.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the addition pattern of exohedral modification on fullerenes can result in various isomers, including the predominant 1,2- and 5,6-additions .
Scientific Research Applications
Fullerene C70 has a broad range of scientific research applications, including:
Mechanism of Action
The mechanism by which Fullerene C70 exerts its effects involves its unique structure and electronic properties. Fullerene C70 is an electron acceptor with strong absorption in the UV region and moderate absorption in the visible region . Its molecular targets and pathways involve interactions with various biological molecules and systems, leading to its diverse applications in chemistry, biology, medicine, and industry.
Comparison with Similar Compounds
Fullerene C70 is often compared with other fullerenes, such as Fullerene C60. While both compounds share similar properties, Fullerene C70 has a unique ellipsoidal shape and exhibits different electronic properties. For example, Fullerene C70 has a higher electron affinity and mobility compared to Fullerene C60, making it more suitable for certain applications, such as in the development of high-performance organic photovoltaic cells . Other similar compounds include (1,2-Methanofullerene C60)-61-carboxylic acid and [6,6]-phenyl-C-71-butyric acid methyl ester (PC70BM) .
Properties
Molecular Formula |
C70H2 |
|---|---|
Molecular Weight |
842.8 g/mol |
IUPAC Name |
7,22-dihydro(C70-D5h(6))[5,6]fullerene |
InChI |
InChI=1S/C70H2/c1-2-22-5-6-24-13-14-26-11-9-23-4-3(21(1)51-52(22)54(24)55(26)53(23)51)33-31(1)61-35-7-8-27-15-16-29-19-20-30-18-17-28-12-10(25(7)56-57(27)59(29)60(30)58(28)56)37(35)63(33)65-36(4)40(9)67(44(17)42(12)65)69-46(11)47(14)70(50(20)49(18)69)68-43(13)39(6)66(45(16)48(19)68)64-34(5)32(2)62(61)38(8)41(15)64/h1-2H |
InChI Key |
XTTGERWWUXSBNN-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C4=C5C6=C1C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%15C%16=C%17C%18=C%19C%20=C%21C%18=C%18C%16=C%14C%14=C%12C(=C5C%14=C%18C4=C%21C3=C3C%20=C4C5=C3C2=C7C2=C5C3=C5C2=C8C2=C1C1=C7C2=C5C2=C5C7=C(C%13=C%111)C%15=C5C%17=C1C%19=C4C3=C21)C%10=C69 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


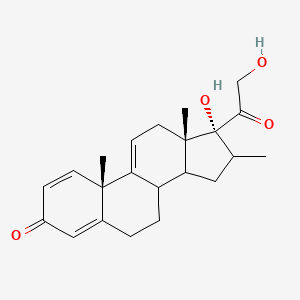
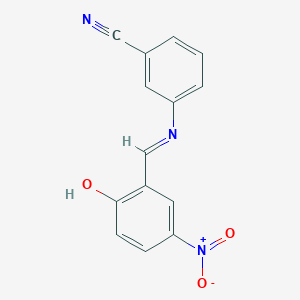
![4-{(E)-[(2,5-dimethylphenyl)imino]methyl}benzonitrile](/img/structure/B14799523.png)
![N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)-2-phenylacetamide](/img/structure/B14799535.png)
![ethyl (E)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoate](/img/structure/B14799540.png)
![tert-Butyl (4S)-2-bromo-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B14799542.png)
![3-methoxy-5-(1H-pyrrol-2-yl)-2-[(E)-(5-undecylpyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14799546.png)
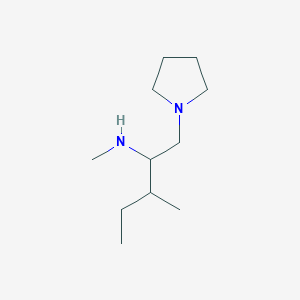
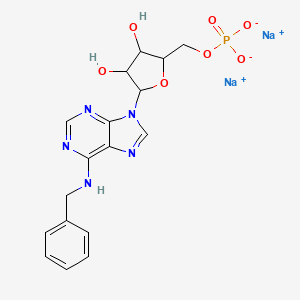
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-ylsulfonyl)aniline](/img/structure/B14799565.png)
![[(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B14799566.png)
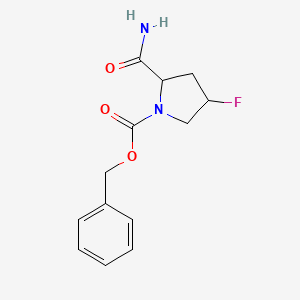
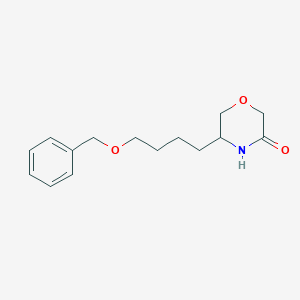
![2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B14799579.png)
